tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate
Description
tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate (CAS 1049151-74-7) is a tertiary amine-containing ester with a molecular formula of C₁₄H₂₈N₂O₂ and a molecular weight of 256.380 g/mol . Its structure features a tert-butyl ester group linked to a propanoate backbone substituted with a 2-(piperidin-1-yl)ethylamino moiety. This compound is commonly utilized in pharmaceutical synthesis as an intermediate, leveraging its amine and ester functionalities for further derivatization .
Properties
IUPAC Name |
tert-butyl 3-(2-piperidin-1-ylethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)7-8-15-9-12-16-10-5-4-6-11-16/h15H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJZBOQOPUTGHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCCN1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 2-(piperidin-1-yl)ethylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate is an organic compound classified as an amino acid ester. It is characterized by a complex structure that includes a tert-butyl group and a piperidin-1-yl ethylamine moiety. The presence of a piperidine ring in its structure is significant for imparting biological activity, making it a subject of interest across various scientific fields.
Chemical Information
- Catalog Number: EVT-6473317
- CAS Number: 1221342-79-5
- Molecular Formula:
Synthesis
The synthesis of tert-butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate typically involves the reaction of 2-methyl-3-aminopropanoic acid with 2-(piperidin-1-yl)ethylamine in the presence of an esterification agent like methanol. This reaction is generally conducted under reflux conditions to ensure complete conversion of reactants to the desired product. In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yield. Catalysts and automated systems can further enhance the efficiency of the production process, allowing for large-scale synthesis while maintaining product quality.
Structure Confirmation
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are commonly used to confirm the structure of tert-butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate. HRMS results indicate a molecular ion peak consistent with the expected formula, affirming the compound's identity.
Potential Applications
tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate has several notable applications:
- Medicinal Chemistry: Due to its complex structure, it is relevant in the creation of novel therapeutic agents.
- Material Science: It serves as a building block in the synthesis of advanced materials.
- Synthetic Chemistry: It can undergo several chemical reactions, highlighting the compound's versatility in developing more complex molecules.
Mechanism of Action and Biological Activity
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate is not well-defined. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine moiety. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Variations in Ester Groups
Amine Substituent Modifications
- Carbamate-protected analogs (e.g., CAS 1185772-28-4) prioritize stability over reactivity .
Backbone and Stereochemical Variations
- The lack of stereocenters in the parent compound simplifies its use in racemic syntheses .
Functional Group Similarity Scores
Compounds with similarity scores >0.80 (e.g., CAS 145119-18-2, similarity 0.81) share core features like the tert-butyl ester and ethylamino linkages but differ in protective groups (e.g., Boc) or substituents . These modifications tailor stability and reactivity for specific applications, such as controlled release in prodrugs .
Biological Activity
tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate, also known as a piperidine derivative, is a compound with significant potential in medicinal chemistry. Its molecular formula is C14H28N2O2, and it has garnered interest for its biological activity, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Molecular Structure
- Molecular Formula : C14H28N2O2
- Molecular Weight : 256.38 g/mol
- CAS Number : 1049151-74-7
Synthesis
The synthesis of tert-butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 2-(piperidin-1-yl)ethylamine in the presence of a base such as potassium carbonate. The reaction is performed in an organic solvent like acetonitrile and requires heating to reflux for several hours, followed by purification through column chromatography .
The precise mechanism of action for tert-butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors, primarily through its piperidine moiety. This interaction may modulate several biochemical pathways, contributing to its pharmacological effects.
Pharmacological Potential
Research indicates that this compound may serve as a ligand in biochemical assays and has potential therapeutic properties. It has been explored for applications in drug development due to its ability to influence potassium channels, particularly KCNT1 channels implicated in epilepsy .
Case Studies and Research Findings
-
KCNT1 Channel Blockage :
- In a study investigating potassium channels associated with epilepsy, compounds structurally similar to tert-butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate were identified as potent blockers of KCNT1 channels. These findings suggest that derivatives of this compound could be further developed as targeted therapies for drug-resistant forms of epilepsy .
- In Vitro Assays :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-Butyl (2-piperidin-3-ylethyl)carbamate | Structure | Similar pharmacological profile but with carbamate instead of propanoate |
| tert-Butyl (2-morpholin-2-ylethyl)carbamate | Structure | Different ring structure may affect receptor binding |
| tert-Butyl methyl (3-piperidinylmethyl)carbamate hydrochloride | Structure | Similar structure with potential variations in activity |
The unique combination of a tert-butyl ester and a piperidine moiety in tert-butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate distinguishes it from similar compounds, potentially offering distinct biological properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous syntheses involve reacting thiol-containing intermediates (e.g., tert-butyl 3-(2-thioxo-1-piperidinyl)propanoate) with electrophiles like ethyl bromoacetate under microwave irradiation (120°C, 4 hours) to form intermediates . Characterization typically employs IR spectroscopy (e.g., C=O stretch at ~1730 cm⁻¹) and NMR (¹H and ¹³C) to confirm structural features like tert-butyl groups (δ ~1.4 ppm in ¹H NMR) and piperidinyl motifs (δ ~2.5–3.5 ppm) .
Q. Which spectroscopic techniques are critical for verifying the compound’s purity and structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and tandem LC-MS are used to confirm molecular weight and fragmentation patterns. IR spectroscopy identifies functional groups (e.g., ester C=O), while ¹H/¹³C NMR resolves stereochemical and electronic environments. For example, tert-butyl protons appear as a singlet in ¹H NMR, and coupling constants in 2D NMR (e.g., COSY, HSQC) clarify connectivity .
Q. What purification strategies are effective for isolating tert-butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate from reaction mixtures?
- Methodological Answer : Flash chromatography (e.g., 30% EtOAc/CH₂Cl₂) effectively separates polar byproducts. Recrystallization from hexane/EtOAC (1:1) improves purity, as demonstrated for structurally related tert-butyl esters. TLC (Rf ~0.18 in 30% EtOAc/CH₂Cl₂) monitors reaction progress .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?
- Methodological Answer : Yield optimization involves screening bases (e.g., i-Pr₂NEt vs. NEt₃) and solvents (acetonitrile vs. DMF). Microwave-assisted synthesis (e.g., 120°C, 4 hours) enhances reaction efficiency compared to conventional heating, as shown in analogous tert-butyl carbamate syntheses (~98% yield) . Kinetic studies (e.g., time-resolved NMR) identify rate-limiting steps, such as nucleophilic attack or ester hydrolysis.
Q. How should researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Conflicting NMR signals may arise from rotamers or impurities. Use deuterated solvents (e.g., DMSO-d₆) to stabilize conformers. Cross-validate with computational tools (e.g., density functional theory (DFT) for predicting ¹³C chemical shifts) . If IR data conflicts (e.g., unexpected C=O stretches), confirm via independent synthesis of intermediates .
Q. What computational models are suitable for predicting the compound’s reactivity in downstream modifications?
- Methodological Answer : Molecular docking and QSAR models predict interactions with biological targets (e.g., enzymes or receptors). Tools like Gaussian 09 (DFT/B3LYP) calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the piperidinyl nitrogen’s lone pair (HOMO) may guide derivatization strategies .
Q. What safety protocols are essential for handling tert-butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate in laboratory settings?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. Safety data for related tert-butyl compounds indicate no acute toxicity but recommend spill containment with absorbents (e.g., vermiculite) .
Data Contradiction and Validation
Q. How can researchers address inconsistent biological activity data across studies?
- Methodological Answer : Validate assays using standardized protocols (e.g., IC₅₀ determination via dose-response curves). Cross-check purity (>95% by HPLC) and stereochemistry (via chiral chromatography or X-ray crystallography). For example, residual solvents (e.g., DMF) in impure batches may skew activity results .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodological Answer : Strict control of reaction parameters (temperature, humidity) and reagent quality (e.g., anhydrous CH₃CN). Use in situ monitoring (e.g., ReactIR) to track intermediate formation. For tert-butyl esters, trace water can hydrolyze the ester; thus, molecular sieves or drying tubes are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
